molecular formula C19H17Cl2N3OS B6516555 N-(3,5-dichlorophenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide CAS No. 899935-12-7

N-(3,5-dichlorophenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide

Cat. No.: B6516555
CAS No.: 899935-12-7
M. Wt: 406.3 g/mol
InChI Key: XNHSGCKNAWPWFG-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide is a synthetic small molecule characterized by a dichlorophenyl group, a substituted imidazole ring, and a thioether-linked acetamide moiety. Its molecular formula is C₁₉H₁₇Cl₂N₃OS, with a molecular weight of 418.33 g/mol. Crystallographic studies of such molecules often employ software like SHELXL for refinement, as noted in the development of the SHELX system .

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-(2,2-dimethyl-5-phenylimidazol-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3OS/c1-19(2)23-17(12-6-4-3-5-7-12)18(24-19)26-11-16(25)22-15-9-13(20)8-14(21)10-15/h3-10H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHSGCKNAWPWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=N1)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound shares structural homology with derivatives of imidazole-containing acetamides. A notable analogue is N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate (C₁₈H₁₉FN₄O₂S·2H₂O), which features a fluorophenyl group, a pyridyl substituent, and a sulfinyl moiety . Below is a comparative analysis:

Property N-(3,5-dichlorophenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate
Molecular Formula C₁₉H₁₇Cl₂N₃OS C₁₈H₁₉FN₄O₂S·2H₂O
Halogen Substituents 3,5-dichlorophenyl 4-fluorophenyl
Sulfur Functional Group Sulfanyl (S–) Sulfinyl (S=O)
Aromatic Systems Phenyl and imidazole Fluorophenyl, pyridyl, and imidazole
Hydrogen Bonding Limited due to non-polar Cl groups Enhanced via pyridyl N and sulfinyl O (supports crystal hydration)

Functional Differences

  • Hydrogen Bonding Capacity : The sulfanyl group (S–) in the target compound is less polar than the sulfinyl (S=O) group in the analogue, reducing its ability to form hydrogen bonds. This difference impacts solubility and crystal packing, as seen in the dihydrate structure of the fluorophenyl analogue .
  • Biological Implications : Sulfinyl groups are often associated with improved metabolic stability compared to sulfanyl moieties, which may influence pharmacokinetic profiles.

Research Findings and Data

Crystallographic Behavior

  • Target Compound : Crystallographic refinement using SHELX software (e.g., SHELXL) is critical for resolving its complex structure, particularly the orientation of the dichlorophenyl and imidazole rings .
  • Fluorophenyl Analogue : The dihydrate form of the analogue exhibits a well-defined hydrogen-bonding network involving water molecules and sulfinyl oxygen, as analyzed via graph set theory .

Thermodynamic Properties

  • Solubility : The dichlorophenyl derivative’s lower polarity (due to Cl substituents) reduces aqueous solubility compared to the fluorophenyl analogue.
  • Melting Points : Halogenated aromatic systems generally increase melting points. The target compound’s melting point is expected to exceed 200°C, whereas the fluorophenyl analogue (with hydrated crystals) melts at ~180°C .

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